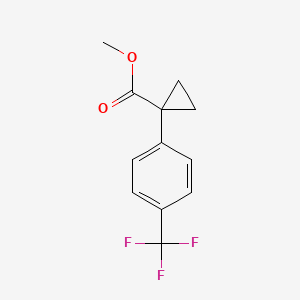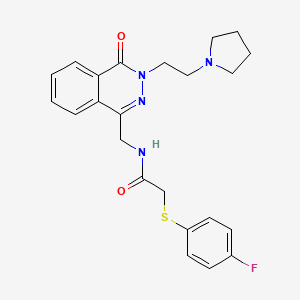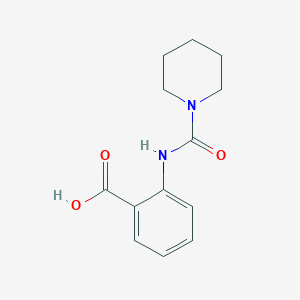
1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom . It also contains a phenyl group, which is a functional group made up of six carbon atoms attached in a cyclic manner, known as a benzene ring . The cyclopropanecarboxylic acid methyl ester part suggests the presence of a cyclopropane ring (a three-carbon ring) and a carboxylic acid ester functional group .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the trifluoromethyl group can participate in various reactions due to the unique properties of fluorine . The Suzuki–Miyaura coupling mentioned earlier is one such reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. Trifluoromethyl groups, for example, are known to significantly influence the properties of the molecules they are part of due to the high electronegativity of fluorine .Applications De Recherche Scientifique
Chemical Synthesis and Biological Evaluation
1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester and its derivatives are explored for their potential in synthesizing complex chemical structures and evaluating their biological activities. For instance, the synthesis of bromophenol derivatives with cyclopropyl moiety involves ring opening of cyclopropane, yielding compounds that are effective inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors are crucial in treating diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).
Fluorinated Compound Synthesis
The compound also serves as a platform for synthesizing fluorinated cyclopropane derivatives. These derivatives are valuable in creating biologically active molecules due to the unique properties imparted by the trifluoromethyl group. For example, derivatives of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid have been prepared starting from trifluoropropanoic acid or its methyl ester, showcasing the compound's versatility as a building block for difunctional trifluoromethylcyclopentane derivatives (Grellepois et al., 2012).
Ring Cleavage and Fluoroalkylation
Another significant application involves the use of tertiary cyclopropanols derived from carboxylic esters in synthesizing distally fluorinated ketones. This process uses cyclopropane ring cleavage reactions facilitated by copper catalysts and sodium triflinate, leading to β-trifluoromethyl ketones. This method exemplifies the compound's utility in fluoroalkylation, contributing to the synthesis of fluorinated ketones with potential pharmaceutical relevance (Konik et al., 2017).
Environmental and Health Monitoring
Moreover, derivatives of the subject compound have been investigated for their environmental presence and potential as biomarkers. Studies on the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), related to the compound's family, highlight the importance of monitoring synthetic chemicals in the environment and assessing their impact on human health (Silva et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-17-10(16)11(6-7-11)8-2-4-9(5-3-8)12(13,14)15/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRJROCWZNKLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2732383.png)

![Bicyclo[2.2.2]octan-1-ylmethanol](/img/structure/B2732391.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732393.png)
![3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2732394.png)
![1-[2-(4-Ethoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2732395.png)

![1-benzyl-3-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2732397.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2732400.png)
![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate](/img/structure/B2732401.png)
